molecular formula C18H19NO B1293346 2-Azetidinomethyl-2'-methylbenzophenone CAS No. 898775-45-6

2-Azetidinomethyl-2'-methylbenzophenone

Cat. No.: B1293346
CAS No.: 898775-45-6
M. Wt: 265.3 g/mol
InChI Key: VICRSNWOJNSVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azetidinomethyl-2’-methylbenzophenone is a chemical compound with the molecular formula C18H19NO. It is primarily used for research purposes and is not intended for human or veterinary use . The compound features a benzophenone core with an azetidinomethyl group and a methyl group attached to the phenyl rings, making it a unique structure in organic chemistry.

Chemical Reactions Analysis

2-Azetidinomethyl-2’-methylbenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azetidinomethyl-2’-methylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-methylbenzophenone involves its interaction with specific molecular targets. The azetidinomethyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are subjects of ongoing research, and detailed mechanisms are yet to be fully elucidated .

Comparison with Similar Compounds

2-Azetidinomethyl-2’-methylbenzophenone can be compared with other benzophenone derivatives and azetidine-containing compounds. Similar compounds include:

    Benzophenone: The parent compound, which lacks the azetidinomethyl and methyl groups.

    2-Azetidinomethylbenzophenone: A derivative without the methyl group on the phenyl ring.

    2-Methylbenzophenone: A derivative without the azetidinomethyl group.

The uniqueness of 2-Azetidinomethyl-2’-methylbenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-2-4-9-16(14)18(20)17-10-5-3-8-15(17)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICRSNWOJNSVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643686
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-45-6
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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